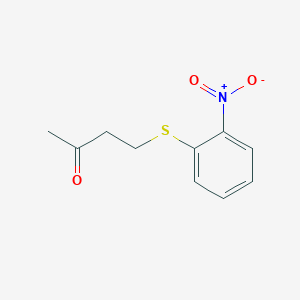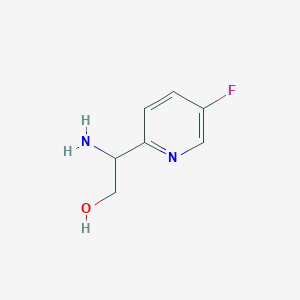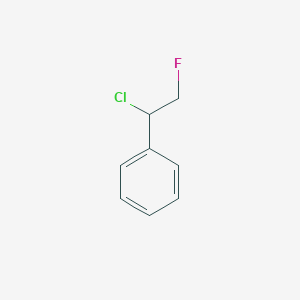
sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene is a complex organic compound that belongs to the class of diazines. Diazines are heterocyclic compounds containing two nitrogen atoms in a six-membered ring. This specific compound is characterized by its unique structure, which includes a sodium ion and a diaza-1-azanidacyclopenta-2,4-diene ring substituted with a 4-methylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene typically involves the reaction of a suitable diazine precursor with a 4-methylphenyl substituent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction efficiency and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diazine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazine derivatives .
Aplicaciones Científicas De Investigación
Sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: Another diazine compound with similar structural features.
Pyrimidine: A diazine with a different nitrogen atom arrangement.
Pyrazine: A diazine with nitrogen atoms at different positions in the ring
Uniqueness
Sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene is unique due to its specific substitution pattern and the presence of a sodium ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H8N3Na |
|---|---|
Peso molecular |
181.17 g/mol |
Nombre IUPAC |
sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene |
InChI |
InChI=1S/C9H8N3.Na/c1-7-2-4-8(5-3-7)9-6-10-12-11-9;/h2-6H,1H3;/q-1;+1 |
Clave InChI |
HFIWDRSVHKBEPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C[N-]N=N2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)
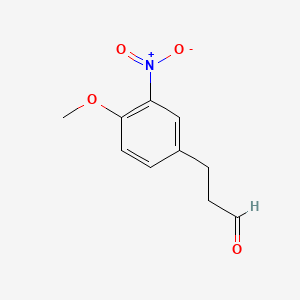

![Methyl 2-isopropyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15309529.png)
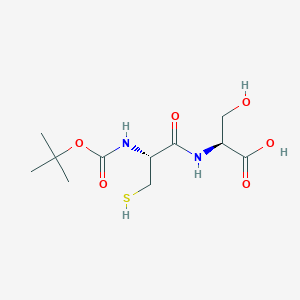

![rac-[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B15309547.png)
